molecular formula C10H10N6NaO9P B605025 8-Nitro-cGMP CAS No. 913645-39-3

8-Nitro-cGMP

Cat. No. B605025
M. Wt: 412.19
InChI Key: GNFKAYUNSILMKO-YEOHUATISA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-cGMP is a unique cytoprotective mediator which inhibits oxidative stress. 8-Nitro-cGMP is also a probe of the protein S-guanylation.

Scientific Research Applications

Guard Cell Signaling in Plants

  • 8-Nitro-cGMP plays a role in guard cell signaling in response to nitric oxide and abscisic acid in plants. This nitrated derivative of cGMP induces stomatal closure, a process vital for plant water regulation and gas exchange (Joudoi et al., 2013).

Photostability and Applications in Biochemistry

  • The photostability of 8-Nitro-cGMP and its derivatives are crucial for their application in biochemical studies. Although 8-Nitro-cGMP is sensitive to light, its controlled photorelease is feasible, making it a useful tool in experimental research (Samanta et al., 2014).

Role in Cellular Antioxidant Response

  • 8-Nitro-cGMP functions as an electrophilic second messenger in cellular antioxidant responses. It is formed in response to reactive oxygen species and plays a role in regulating an adaptive response in cells (Ahmed et al., 2012).

Vascular Responses in Mice

  • This compound is studied for its effects on vascular reactivity, particularly in the context of diabetes. Its role in the pathophysiology of vascular diseases in diabetic mice provides insights into potential therapeutic applications (Tokutomi et al., 2011).

Protein S-Guanylation and Antioxidant Adaptive Response

  • 8-Nitro-cGMP causes protein S-guanylation, an important post-translational modification. This process activates cellular defense mechanisms against oxidative stress, highlighting its role in cell protection and signaling (Fujii et al., 2010).

Signaling Functions and Metabolism

  • The compound mediates cellular signaling inherited from its parental molecule, cGMP. Unique signaling activities of 8-Nitro-cGMP include protein S-guanylation, which conveys adaptive cellular stress responses (Sawa et al., 2013).

properties

CAS RN

913645-39-3

Product Name

8-Nitro-cGMP

Molecular Formula

C10H10N6NaO9P

Molecular Weight

412.19

IUPAC Name

8-Nitroguanosine-3',5'-cyclic monophosphate sodium salt

InChI

InChI=1S/C10H11N6O9P.Na/c11-9-13-6-3(7(18)14-9)12-10(16(19)20)15(6)8-4(17)5-2(24-8)1-23-26(21,22)25-5;/h2,4-5,8,17H,1H2,(H,21,22)(H3,11,13,14,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1

InChI Key

GNFKAYUNSILMKO-YEOHUATISA-M

SMILES

O=P(O1)(O[Na])OC[C@H]([C@@H]1[C@H]2O)O[C@H]2N(C([N+]([O-])=O)=N3)C4=C3C(NC(N)=N4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8-NO2-cGMP;  8-Nitro-cGMP;  8 Nitro-cGMP;  8NitrocGMP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nitro-cGMP
Reactant of Route 2
8-Nitro-cGMP
Reactant of Route 3
8-Nitro-cGMP
Reactant of Route 4
8-Nitro-cGMP
Reactant of Route 5
8-Nitro-cGMP
Reactant of Route 6
8-Nitro-cGMP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.